N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-4-24-14-11-18-17-10(21(11)6-5-15-14)7-16-12(22)9-8-20(2)19-13(9)23-3/h5-6,8H,4,7H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWASJQDNLCKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine ring.
Methylation and Methoxylation: The methyl and methoxy groups are introduced via alkylation reactions using methyl iodide and methanol, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functionalization of the Methylene Bridge
The methylene linker (-CH₂-) at position 3 is introduced via alkylation or reductive amination:
-
Mannich Reaction : Condensation of the triazolo-pyrazine amine with formaldehyde and a secondary amine under acidic conditions .
-
Reductive Amination : Reaction with glyoxylic acid followed by reduction using NaBH₃CN .
Example Reaction :
Key Data :
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Mannich | HCHO, HCl, EtOH, 50°C | 70% | |
| Reductive Amination | Glyoxylic acid, NaBH₃CN, MeOH | 55% |
Final Amide Coupling
The triazolo-pyrazine methylene amine is coupled to the pyrazole carboxamide using:
-
HATU-Mediated Coupling : Activation of the carboxylic acid with HATU and DIPEA in DMF .
-
Solvent Optimization : Use of THF or acetonitrile for improved solubility .
Example Reaction :
Key Data :
| Coupling Agent | Solvent | Yield | Source |
|---|---|---|---|
| HATU | DMF | 75% | |
| EDCl/HOBt | THF | 65% |
Reactivity and Stability Studies
-
Hydrolysis of Ethoxy Group : The 8-ethoxy group undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield hydroxyl derivatives .
-
Oxidative Stability : The triazolo-pyrazine core resists oxidation under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂) .
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Carboxamide Hydrolysis : Stable in pH 1–10 but hydrolyzes in concentrated HCl or NaOH at elevated temperatures .
Key Stability Data :
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 80°C, 6 h | 40% hydrolysis of ethoxy | |
| 1M NaOH, 80°C, 6 h | 55% hydrolysis of carboxamide |
Catalytic and Kinetic Insights
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the pyrazine C-6 position are feasible with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
Kinetic Resolution : Chiral separation via HPLC (Chiralpak AD-H) achieves >99% enantiomeric excess for derivatives .
Example Reaction :
Key Data :
| Catalyst | Substrate | Yield | ee | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 60% | N/A | |
| Chiral HPLC | Racemic mixture | N/A | >99% |
Scientific Research Applications
Structural Characteristics
The compound features a triazolo-pyrazine moiety linked to a pyrazole structure through a methyl group. The presence of various functional groups enhances its interaction with biological targets, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit a range of biological activities:
1. Anticancer Activity
- Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values as low as 1.06 µM, indicating potent anticancer properties .
2. Antimicrobial Properties
- The structural motifs of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects. Some synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria .
3. Inhibition of Key Signaling Pathways
- Preliminary studies suggest that this compound may inhibit key proteins involved in cell proliferation and survival pathways, such as c-Met kinase and vascular endothelial growth factor receptor 2 (VEGFR-2). These targets are critical in cancer therapy.
Case Studies
Several case studies highlight the effectiveness of triazolo-pyrazine derivatives in preclinical settings:
| Study | Focus | Findings |
|---|---|---|
| Cytotoxicity against Cancer Cell Lines | Evaluated various triazolo derivatives against A549 and MCF-7 cells using the MTT assay | Most compounds showed moderate to high cytotoxicity with significant apoptosis induction observed in treated cells |
| Antimicrobial Screening | Screened several pyrazole derivatives for antibacterial activity against common pathogens | Some compounds exhibited superior activity compared to standard antibiotics |
Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes and receptors in biological systems. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Ethoxy groups (as in the target compound) balance lipophilicity and metabolic stability, whereas hydroxy or amino groups enhance polarity at the cost of membrane permeability.
- Core Modifications : Fused-ring systems (e.g., pyrrolo-triazolo-pyrazines) improve target selectivity but complicate synthesis. Pyrazolo-pyridine cores offer alternative electronic profiles.
- Pharmacological Potential: Antioxidant conjugates and carboxylic acid derivatives expand therapeutic applications beyond kinase inhibition, including cytoprotection and receptor modulation.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₇N₇O₂
- Molecular Weight : 315.33 g/mol
The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The ethoxy group enhances solubility and bioavailability, while the pyrazole moiety contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or modulate receptor activity, leading to various therapeutic effects.
Therapeutic Applications
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities, including:
- Anti-cancer Activity : These compounds have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), critical targets in cancer therapy.
- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparative Biological Activity Table
Study on Anti-cancer Properties
A study investigated the anti-cancer properties of a related triazolo-pyrazine derivative. The compound exhibited significant cytotoxicity against various cancer cell lines through the inhibition of c-Met signaling pathways. This suggests potential for further development as an anti-cancer agent.
Study on Anti-inflammatory Effects
In another study focusing on pyrazole derivatives, a series of compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. One derivative showed over 84% inhibition compared to standard drugs like diclofenac . This highlights the potential of pyrazole-based compounds in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
- Methodology :
- Step 1 : Start with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with NaH to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
- Step 2 : Convert to ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate using hydrazine hydrate.
- Step 3 : Cyclize with phosphorus oxychloride and carboxylic acids to form the triazolothiadiazole core .
- Step 4 : Introduce the ethoxy group via nucleophilic substitution or coupling reactions.
- Purification : Use HPLC (≥95% purity) and confirm structures via H NMR and IR spectroscopy .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methods :
- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns (mobile phase: MeCN/HO + 0.1% TFA) .
- Spectroscopy :
- H NMR (CDCl or DMSO-d) to confirm substituent positions (e.g., ethoxy δ 1.2–1.4 ppm, pyrazole CH δ 3.8 ppm) .
- IR for functional groups (e.g., C=O stretch ~1700 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., CHNO requires C 54.12%, H 5.30%, N 24.55%) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Assays :
- Antifungal Activity : Test against Candida albicans via broth microdilution (MIC values; reference fluconazole) .
- Enzyme Inhibition : Screen against 14α-demethylase (PDB: 3LD6) using molecular docking (AutoDock Vina) to predict binding affinities .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do substituents on the triazolo-pyrazine core influence biological activity?
- Key Findings :
- Electron-Withdrawing Groups (e.g., CF) : Enhance metabolic stability and target binding (e.g., 3-trifluoromethyl derivatives show 10× lower MIC vs. C. albicans than methoxy analogs) .
- Ethoxy vs. Methoxy : Ethoxy at position 8 improves solubility (logP reduction by 0.5 units) but may reduce blood-brain barrier penetration .
Q. How can molecular docking resolve contradictions between in vitro and in silico activity data?
- Case Study : A compound with high docking scores (-9.2 kcal/mol) but low antifungal activity may have poor membrane permeability.
- Solution :
Perform logD measurements (e.g., shake-flask method) to assess hydrophobicity.
Validate docking with MD simulations (AMBER) to check binding stability over 100 ns .
Modify substituents (e.g., add polar groups) to balance permeability and target affinity .
Q. What strategies mitigate synthetic challenges in forming the triazolo-pyrazine scaffold?
- Challenges : Low yields (<30%) during cyclization due to steric hindrance.
- Optimization :
- Reagent Choice : Use CDI (1,1'-carbonyldiimidazole) instead of POCl for milder conditions (DMF, 100°C, 24h) .
- Solvent Effects : Switch from THF to DMF to improve solubility of intermediates .
- Scalability : Implement flow chemistry for exothermic steps (e.g., diazomethane formation) to enhance safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
